CCT3833: A Dual Inhibitor of RAF and SRC Pathways in KRAS-Mutant Cancers
CCT3833: A Dual Inhibitor of RAF and SRC Pathways in KRAS-Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mutations in the KRAS oncogene are prevalent in a significant percentage of hard-to-treat cancers, including pancreatic, colorectal, and non-small-cell lung cancers.[1][2] For decades, KRAS has been considered an intractable target. The complexity of its downstream signaling and the rapid development of resistance through feedback mechanisms have rendered many therapeutic strategies ineffective.[1][2][3] CCT3833, a novel small-molecule inhibitor, offers a promising therapeutic strategy by simultaneously targeting two key downstream effectors of KRAS: the RAF and SRC kinases.[1][2][3][4] This dual-inhibition mechanism circumvents the paradoxical activation of the RAF/MEK/ERK pathway often seen with selective BRAF inhibitors and leads to significant anti-tumor activity in preclinical models of KRAS-mutant cancers.[5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to CCT3833.
Mechanism of Action: Dual Inhibition of RAF and SRC
CCT3833 (also known as BAL3833) is a "paradox-breaking" pan-RAF and SRC family kinase inhibitor.[5] Its primary mechanism involves binding to the inactive 'DFG-out' conformation of both BRAF and CRAF kinases, as well as SRC.[5][6] This dual targeting is critical for its efficacy in KRAS-mutant cancers where both the RAF-MEK-ERK and SRC signaling pathways are key drivers of cell proliferation and survival.[1][5]
By inhibiting both RAF and SRC, CCT3833 effectively blocks two major downstream signaling cascades of mutant KRAS.[4] This simultaneous inhibition prevents the feedback reactivation of the MAPK pathway that often limits the efficacy of single-agent RAF or MEK inhibitors.[7] The inhibition of SRC further contributes to the anti-tumor effect, as SRC family kinases are involved in cell proliferation, survival, and invasion.[1]
Signaling Pathway Diagram
Caption: CCT3833 mechanism of action in KRAS-mutant cancers.
Preclinical Efficacy
CCT3833 has demonstrated significant preclinical activity in a range of KRAS-mutant cancer models, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small-cell lung cancer (NSCLC).[1][2]
In Vitro Activity
CCT3833 effectively inhibits the growth of KRAS-mutant cancer cell lines and is more potent than other pan-RAF inhibitors.[1]
Table 1: In Vitro Kinase Inhibitory Activity of CCT3833
| Kinase | IC50 (nM) |
| V600E BRAF | 34 |
| CRAF | 33 |
Data sourced from Saturno et al., Annals of Oncology, 2021.[3]
Table 2: Growth Inhibition (GI50) of CCT3833 in KRAS-Mutant Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | GI50 (µM) |
| HCT-116 | CRC | G13D | < 1 |
| A549 | NSCLC | G12S | < 1 |
| MIA PaCa-2 | PDAC | G12C | < 1 |
| PANC-1 | PDAC | G12D | < 1 |
| SW620 | CRC | G12V | < 1 |
GI50 values are approximate based on graphical data from Saturno et al., Annals of Oncology, 2021.[1]
In Vivo Efficacy
In vivo studies using mouse xenograft models of human KRAS-mutant cancers have shown that CCT3833 inhibits tumor growth at well-tolerated doses.[1][2] The drug effectively suppresses phosphorylated ERK (ppERK) and phosphorylated SRC family kinases (ppSFK) in tumor tissues.[5]
Table 3: In Vivo Efficacy of CCT3833 in Xenograft Models
| Cancer Model | KRAS Mutation | Treatment | Outcome |
| Colorectal Cancer (SW620 xenograft) | G12V | CCT3833 | Inhibition of ppERK and ppSFK, tumor growth suppression.[5] |
| Pancreatic Ductal Adenocarcinoma (PDX model) | Not specified | CCT3833 | Significant tumor growth inhibition.[5] |
| Pancreatic Cancer (Mouse model) | Not specified | CCT3833 | More effective than other drugs in preventing cancer growth and reducing tumor size.[4] |
Clinical Evaluation
A Phase I clinical trial (NCT02437227) has evaluated the safety and efficacy of CCT3833 in patients with solid tumors.[1][2][3][5] Notably, an unconfirmed partial response and prolonged clinical benefit were observed in a patient with a G12V KRAS-mutant spindle cell sarcoma who had not responded to other treatments.[1][5] This patient experienced tumor size reduction for 8 months.[4] These findings suggest that CCT3833 has the potential to be a valuable therapeutic option for patients with KRAS-mutant cancers.[1][2]
Experimental Protocols
The following are generalized methodologies based on the key preclinical studies of CCT3833. For detailed protocols, refer to the supplementary materials of the cited publications.
Cell Culture and Reagents
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Cell Lines: Human PDAC, CRC, and NSCLC cell lines with known KRAS mutations were used.[1] Cells were cultured under standard conditions.[1]
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Compound: CCT3833 was synthesized and dissolved in a suitable solvent (e.g., DMSO) for in vitro experiments.
In Vitro Kinase Assays
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Objective: To determine the half-maximal inhibitory concentration (IC50) of CCT3833 against target kinases.
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Method: Recombinant V600E BRAF, CRAF, SRC, and LCK kinases were incubated with increasing concentrations of CCT3833.[3] Kinase activity was measured using a standard assay method, such as a radiometric or fluorescence-based assay.
Cell Growth Assays
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Objective: To assess the effect of CCT3833 on the proliferation of cancer cell lines.
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Method: Cells were seeded in 96-well plates and treated with a range of CCT3833 concentrations for a specified period (e.g., 72 hours). Cell viability was determined using a colorimetric assay such as Sulforhodamine B (SRB) or MTS. The GI50 (concentration causing 50% growth inhibition) was calculated.
Western Blotting
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Objective: To analyze the effect of CCT3833 on downstream signaling pathways.
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Method: Cells were treated with CCT3833 for a specified time (e.g., 4 or 24 hours).[3] Cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins of interest (e.g., ppERK, ERK, ppSFK, SRC) were detected using specific primary and secondary antibodies.[3]
In Vivo Xenograft Studies
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Objective: To evaluate the anti-tumor efficacy of CCT3833 in a living organism.
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Method:
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Human cancer cells were implanted subcutaneously into immunocompromised mice.[5]
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Once tumors reached a specified size, mice were randomized into vehicle control and CCT3833 treatment groups.
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CCT3833 was administered orally at a defined dose and schedule.
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Tumor volume and body weight were measured regularly.
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At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for target modulation).[5]
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Ethical Considerations: All animal procedures were conducted in accordance with national regulations and institutional guidelines.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical and clinical evaluation of CCT3833.
Conclusion and Future Directions
CCT3833 represents a significant advancement in the development of targeted therapies for KRAS-mutant cancers. Its unique dual inhibitory mechanism addresses the inherent complexities of KRAS signaling and the challenge of acquired resistance. The promising preclinical data, coupled with early signs of clinical activity, warrant further investigation of CCT3833 in larger clinical trials for patients with various KRAS-driven malignancies.[1][2] Future studies should focus on identifying predictive biomarkers of response and exploring combination strategies to further enhance the efficacy of this novel agent.
References
- 1. The paradox-breaking panRAF plus SRC family kinase inhibitor, CCT3833, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The paradox-breaking panRAF plus SRC family kinase inhibitor, CCT3833, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scientists develop new drug that targets pathway found in several hard-to-treat cancers - ecancer [ecancer.org]
- 5. CCT3833 panRAF/SRC Inhibitor [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
